molecular formula C14H15N5OS3 B2521517 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide CAS No. 394236-15-8

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B2521517
CAS RN: 394236-15-8
M. Wt: 365.49
InChI Key: SIFMUPYJPSJCCQ-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H15N5OS3 and its molecular weight is 365.49. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

This compound has shown promising antitumor activities. Researchers have synthesized derivatives by subjecting ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (a precursor) to heterocyclization reactions. The resulting molecules include thiophene, pyrazole, and coumarin derivatives incorporated with the benzo[d]imidazole moiety. Notably, compounds 5a, 9b, 9c, 17, 23b, and 38 exhibited the highest potencies against cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .

Novel Quinoline Derivatives

The compound has also been explored in the design of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. These derivatives were synthesized as potential antitumor agents. In vitro assays revealed moderate to high inhibitory activities against various tumor cell lines (HepG2, SK-OV-3, NCI-H460, and BEL-7404). Importantly, these compounds demonstrated lower cytotoxicity against normal HL-7702 cells compared to standard drugs like 5-fluorouracil (5-FU) and cisplatin .

Triazole-Based Compounds

Researchers have extended the quinoline-benzimidazole hybrid scaffold to create a series of 1,2,3-triazole derivatives. These compounds were screened against NCI-60 human cancer cell lines. Among them, compound Q6 exhibited potent cytotoxicity, making it a promising candidate for further investigation .

Excited-State Hydrogen Bonding

The compound has been studied for its electronically excited-state properties, including intramolecular proton transfer (ESIPT). These investigations contribute to our understanding of its behavior in photochemical processes .

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules used in research . They are key components to functional molecules that are used in a variety of everyday applications .

Thiadiazoles

are another class of organic compounds that contain a five-membered C2NS2 ring. Thiadiazoles are structurally similar to the azoles but include two sulfur atoms in the ring. They are part of many drugs and are used in research .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS3/c1-3-21-14-19-18-13(23-14)17-11(20)8(2)22-12-15-9-6-4-5-7-10(9)16-12/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFMUPYJPSJCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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